molecular formula C21H18N2 B15360947 1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole

1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole

Cat. No.: B15360947
M. Wt: 298.4 g/mol
InChI Key: SZFKYLYARHXUSE-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole is a complex organic compound characterized by its unique structure, which includes a benzimidazole core fused with a phenyl ring and a 2,6-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole typically involves multi-step organic reactions One common approach is the condensation of o-phenylenediamine with 2,6-dimethylbenzoic acid under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of catalysts, such as palladium or platinum, can also improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the benzimidazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as quinones.

  • Reduction Products: Reduced analogs with different electronic properties.

  • Substitution Products: Derivatives with various functional groups, such as halides, alcohols, and amines.

Scientific Research Applications

1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as inflammation and oxidative stress-related conditions.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(2,6-Dimethylphenyl)-2-phenyl-1H-benzo[d]imidazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammatory responses or act as an antioxidant by scavenging free radicals.

Comparison with Similar Compounds

  • 2-Phenylbenzimidazole

  • 1-Phenyl-2-methylbenzimidazole

  • 1-Methyl-2-phenylbenzimidazole

  • 2,6-Dimethylbenzimidazole

Properties

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

IUPAC Name

1-(2,6-dimethylphenyl)-2-phenylbenzimidazole

InChI

InChI=1S/C21H18N2/c1-15-9-8-10-16(2)20(15)23-19-14-7-6-13-18(19)22-21(23)17-11-4-3-5-12-17/h3-14H,1-2H3

InChI Key

SZFKYLYARHXUSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C3=CC=CC=C3N=C2C4=CC=CC=C4

Origin of Product

United States

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